molecular formula C36H62N2O B124457 N-[2-(1H-indol-3-yl)ethyl]hexacosanamide CAS No. 152766-96-6

N-[2-(1H-indol-3-yl)ethyl]hexacosanamide

Cat. No. B124457
M. Wt: 538.9 g/mol
InChI Key: OTIONYUCQOITCW-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]hexacosanamide, also known as erucamide, is a long-chain amide derived from erucic acid. It has a wide range of applications in various fields, including food packaging, lubricants, and biomedical research.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • N-[2-(1H-Indol-3-yl)ethyl]-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized using tryptamine and flurbiprofen, revealing a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials. This compound underwent full analysis through various spectral data (Manolov, Ivanov, & Bojilov, 2020).

Pharmacological Applications

  • Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides showed potential as potent urease inhibitors. Structural confirmation and in vitro inhibitory potential against urease enzyme were established, with some compounds displaying competitive inhibition (Nazir et al., 2018).
  • Synthesized 2-(1H-Indol-3-yl)acetohydrazides demonstrated antibacterial activities and moderate anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase. Some compounds exhibited excellent anti-enzymatic potentials against Lipoxygenase and low toxicity, suggesting their therapeutic potential against inflammatory ailments (Rubab et al., 2017).

Anticancer Potential

  • N,N-Disubstituted ethyl P-[2-(1H-indol-3-yl)acetyl]phosphoramidates were synthesized and evaluated for anticancer activity. They exhibited significant cytotoxicity against human cell lines MCF-7 (breast cancer) and HeLa (cervical cancer), showing low IC50 values when compared with standard doxorubicin (Venkata Ramana et al., 2015).

Corrosion Inhibition

  • 3-Amino alkylated indoles, including N-((1H-indol-3-yl)(phenyl)methyl)-N-ethylethanamine, were studied for their effectiveness in inhibiting mild steel corrosion in 1M HCl solution. Experimental and theoretical results demonstrated that these compounds inhibit corrosion by adsorbing on the steel surface (Verma et al., 2016).

Antiallergic Properties

  • N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides were synthesized and evaluated as antiallergic agents. One compound in this series was found to be significantly more potent than astemizole in histamine release assays and exhibited inhibitory activity in IL-4 and IL-5 production tests (Menciu et al., 1999).

properties

CAS RN

152766-96-6

Product Name

N-[2-(1H-indol-3-yl)ethyl]hexacosanamide

Molecular Formula

C36H62N2O

Molecular Weight

538.9 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]hexacosanamide

InChI

InChI=1S/C36H62N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-29-36(39)37-31-30-33-32-38-35-28-26-25-27-34(33)35/h25-28,32,38H,2-24,29-31H2,1H3,(H,37,39)

InChI Key

OTIONYUCQOITCW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21

synonyms

CAT, Cerotinic acid tryptamide, N-[2-(3-Indolyl)ethyl]hexacosanamide, N-Hexacosanoyltryptamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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